[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a secondary amine featuring a pyrazole core substituted with an ethyl group at the 1-position and a methylene-linked tetrahydrofuran (oxolan-2-yl) moiety. The compound’s structure combines the aromatic heterocyclic properties of pyrazole with the oxygen-containing oxolan group, which may enhance solubility and influence binding interactions in biological systems. Potential applications include pharmaceutical intermediates, particularly in kinase inhibition or receptor modulation, given the prevalence of pyrazole derivatives in medicinal chemistry.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11/h7,9,11-12H,2-6,8H2,1H3 |
InChI Key |
AUPZYIHGKKBZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with oxolane-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and oxolane rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups attached to the pyrazole or oxolane rings.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis or application highlights:
| Compound Name | Molecular Formula | Substituents (Pyrazole Position 1/4) | Amine Substituent | Purity | Key Properties/Applications | Reference |
|---|---|---|---|---|---|---|
| [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine | C₁₁H₁₉N₃O | 1-ethyl, 4-methyl | Oxolan-2-ylmethyl | N/A | Enhanced solubility, drug intermediate | |
| (1-methyl-1H-pyrazol-5-yl)methylamine | C₁₀H₁₇N₃O | 1-methyl, 5-methyl | Oxolan-2-ylmethyl | N/A | Structural isomer; altered binding | |
| (1-benzyl-1H-pyrazol-4-yl)methylamine | C₁₅H₂₁N₃ | 1-benzyl, 4-methyl | Isopropyl | 95% | Higher lipophilicity | |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₃H₁₆N₄ | 1-pyridin-3-yl, 3-methyl | Cyclopropyl | 95% | Bioactive (kinase inhibition) | |
| [2-(3-methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine | C₁₇H₂₅N₃O | 1-isopropyl, 3-methyl | 3-Methoxyphenethyl | 95% | CNS-targeting potential |
Key Observations:
Structural Variations: Pyrazole Substitution: The 1-position substituent (ethyl, methyl, benzyl, or pyridyl) significantly alters steric and electronic profiles. For example, benzyl groups (C₁₅H₂₁N₃) increase lipophilicity, while oxolan derivatives improve aqueous solubility .
Synthetic Routes :
- Copper-catalyzed coupling (e.g., ) is common for pyrazole-amine derivatives, while reductive amination may be employed for alkyl-linked amines .
Biological Relevance :
- Pyrazole derivatives with aromatic amine substituents (e.g., pyridyl or methoxyphenyl) often exhibit kinase inhibitory activity . The oxolan-containing compound may target enzymes requiring polar interactions.
Physicochemical and Pharmacokinetic Insights
- Solubility : The oxolan-2-ylmethyl group likely improves water solubility compared to purely alkyl or aryl analogs, critical for oral bioavailability .
- Metabolic Stability : Pyrazole rings are generally resistant to oxidative metabolism, but the ethyl group at the 1-position may undergo cytochrome P450-mediated oxidation .
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a compound with a unique structure that combines a pyrazole ring and an oxolane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing from various research studies.
The molecular formula of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is CHNO. Its molecular weight is 227.28 g/mol. The compound features a pyrazole moiety that is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 227.28 g/mol |
| Structure | Structure |
Synthesis
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone.
- Alkylation : The pyrazole is then alkylated using ethyl bromide to introduce the ethyl group.
- Formation of the Oxolane Ring : The oxolane ring can be synthesized from suitable precursors through cyclization reactions.
- Coupling Reaction : Finally, the alkylated pyrazole is coupled with the oxolane derivative using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) to form the target compound.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study on related compounds showed effective inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For example, compounds structurally similar to [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine demonstrated IC50 values in the micromolar range against various cancer cell lines (A549, HT-1080, SGC-7901) .
Anti-inflammatory Properties
Pyrazoles are also known for their anti-inflammatory effects. A study evaluated several pyrazole derivatives for their analgesic and anti-inflammatory activities, revealing that certain substitutions enhanced these effects while minimizing ulcerogenic risks . This suggests that [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine could potentially possess similar properties.
Cytotoxicity and Safety Profile
The safety profile of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has not been extensively documented; however, related compounds have shown varying degrees of toxicity. For instance, some pyrazoles are classified as harmful if swallowed and can cause severe skin burns . Therefore, further investigations are necessary to fully understand the cytotoxicity and safety profile of this specific compound.
Case Studies
Several case studies have examined the biological activities of pyrazole derivatives:
- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro, demonstrating promising results with specific structural modifications enhancing efficacy .
- Anti-inflammatory Activity Assessment : Another study highlighted the analgesic effects of substituted pyrazoles, indicating potential therapeutic applications in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
